C.I. Acid Yellow 76

Description

Historical Perspectives and Evolution of Acid Yellow 76 in Dye Chemistry

The development of acid dyes dates back to 1868 with the appearance of triarylmethane acid dyes, which, despite their strong dyeing ability, had poor fastness. china-dyestuff.comcolorfuldyes.com A significant advancement came in 1877 with the synthesis of the first acid dye for wool, Acid Red A. china-dyestuff.comcolorfuldyes.com Following this, acid dyes with anthraquinone (B42736) structures were invented after 1890, leading to a more complete range of colors. colorfuldyes.com

Acid dyes are characterized by the presence of acidic groups, typically sulfonic acid (-SO₃H) or carboxylic acid (-COOH) groups, which are usually present as their sodium salts (-SO₃Na or -COONa) in the dye molecule. china-dyestuff.com This feature enhances their water solubility. china-dyestuff.com The structures of acid dyes are often related to anthraquinone, azobenzene, or triphenylmethane. newworldencyclopedia.org

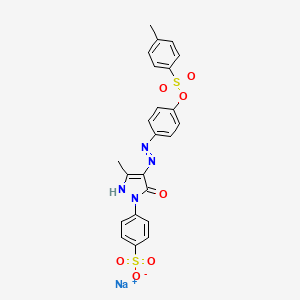

The synthesis of C.I. Acid Yellow 76 involves a diazotization and coupling reaction. vulcanchem.com Specifically, 4-Aminophenol (B1666318) is diazotized and then coupled with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. worlddyevariety.comchemicalbook.com The resulting product is then esterified using 4-Methylbenzene-1-sulfonyl chloride to form the final dye. worlddyevariety.comchemicalbook.com

Contemporary Research Trajectories and Multidisciplinary Significance of Acid Yellow 76

This compound is primarily utilized for dyeing and printing on wool, silk, polyamide fibers, and their blends. worlddyevariety.comchemicalbook.com It also finds application in leather coloring. worlddyevariety.comchemicalbook.com

Current research in the field of acid dyes often focuses on improving their properties, such as light and wash fastness, and exploring their application on various materials. For instance, research has been conducted on p-phenylphenol-based monoazo acid yellow dyes for dyeing polyamide materials, aiming for superior light fastness. google.com Other studies have investigated the synthesis and characterization of metallized acid dyes to enhance their performance on nylon fabrics. samipubco.com

The multidisciplinary significance of acid dyes is evident in their use in various industrial applications. Beyond textiles and leather, some acid dyes are used in the formulation of inks for writing instruments and inkjet printers. orientchemical.com The environmental impact and potential for biodegradation of acid dyes are also areas of ongoing research, with studies looking into the persistence of related compounds like C.I. Acid Yellow 23 in aquatic systems. vulcanchem.com

Detailed Research Findings

Recent studies have explored the synthesis of novel acid dyes and their application properties. For example, a 2023 study focused on the synthesis and characterization of acid dyes based on substituted pyridone using metal complexes. samipubco.com These dyes, which included yellow and brown hues, were applied to nylon 6.6 fabrics and showed good to excellent fastness properties. samipubco.com Another area of investigation involves the creation of acid dye compositions with improved exhaustion rates and wet color fastness, particularly for dyeing polyamide fibers. google.com

Chemical and Physical Properties

| Property | Value |

| CAS Number | 6359-88-2 worlddyevariety.com |

| Molecular Formula | C₂₃H₁₉N₄NaO₇S₂ vulcanchem.com |

| Molecular Weight | 550.54 g/mol worlddyevariety.com |

| Appearance | Yellow powder worlddyevariety.comchemicalbook.com |

| Solubility | Soluble in water worlddyevariety.comchemicalbook.com |

| C.I. Number | 18850 worlddyevariety.com |

This table is generated based on available data and may not be exhaustive.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

6359-88-2 |

|---|---|

Molecular Formula |

C23H19N4NaO7S2 |

Molecular Weight |

550.5 g/mol |

IUPAC Name |

sodium;4-[5-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate |

InChI |

InChI=1S/C23H20N4O7S2.Na/c1-15-3-11-21(12-4-15)36(32,33)34-19-9-5-17(6-10-19)24-25-22-16(2)26-27(23(22)28)18-7-13-20(14-8-18)35(29,30)31;/h3-14,26H,1-2H3,(H,29,30,31);/q;+1/p-1 |

InChI Key |

QZDJOVBYLCCCBJ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of C.i. Acid Yellow 76

Detailed Analysis of Diazotization and Azo Coupling Reactions in C.I. Acid Yellow 76 Synthesis

The industrial production of this compound, like many azo dyes, is primarily based on a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction. nih.gov This well-established method allows for the efficient creation of the chromophoric azo group (-N=N-). nih.gov

Precursor Chemistry and Reactivity Profiles

The synthesis of this compound commences with the diazotization of 4-aminophenol (B1666318). worlddyevariety.comchemicalbook.com In this initial step, 4-aminophenol is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric acid, at a low temperature (0-5 °C) to form the corresponding diazonium salt. rsc.orgscialert.netresearchgate.net The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

The resulting diazonium salt is then coupled with 4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. worlddyevariety.comchemicalbook.com This coupling component possesses an active methylene (B1212753) group within the pyrazolone (B3327878) ring, which is the site of electrophilic attack by the diazonium ion. The reaction is typically carried out under weakly acidic or alkaline conditions to facilitate the coupling process. researchgate.net

The final step in the synthesis is the esterification of the phenolic hydroxyl group of the initial 4-aminophenol moiety with 4-methylbenzene-1-sulfonyl chloride. worlddyevariety.comchemicalbook.com This functionalization step is key to achieving the final properties of the this compound molecule.

| Precursor | Role in Synthesis | Key Functional Group(s) |

| 4-Aminophenol | Diazo component | Primary aromatic amine, Phenolic hydroxyl |

| Sodium Nitrite | Diazotizing agent | Nitrite ion |

| Sulfuric Acid | Catalyst for diazotization | Strong acid |

| 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid | Coupling component | Active methylene group, Sulfonic acid group |

| 4-Methylbenzene-1-sulfonyl chloride | Esterifying agent | Sulfonyl chloride |

Reaction Kinetics and Optimization Parameters

The efficiency and yield of this compound synthesis are highly dependent on several key parameters. The diazotization reaction rate is influenced by temperature, acid concentration, and the rate of addition of the nitrite solution. google.com Maintaining a low temperature is paramount to ensure the stability of the diazonium salt and prevent side reactions.

The subsequent azo coupling reaction is sensitive to pH. The rate of coupling is generally favored in a specific pH range that depends on the specific coupling component. For pyrazolone-based couplers, the reaction is often carried out in a slightly acidic to neutral medium to ensure the presence of the active form of the coupling component. The concentration of reactants and the reaction time are also critical for maximizing the yield and purity of the final dye product. Optimization of these parameters is a key focus in industrial production to ensure cost-effectiveness and high product quality. researchgate.net

Esterification and Functionalization Strategies for this compound Analogues

The core structure of this compound can be chemically modified to produce a range of analogues with tailored properties. Esterification of the phenolic hydroxyl group is a primary strategy for this purpose. worlddyevariety.comchemicalbook.com While the standard synthesis utilizes 4-methylbenzene-1-sulfonyl chloride, other sulfonyl chlorides or acylating agents could be employed to introduce different functional groups. These modifications can influence the dye's shade, solubility, and fastness properties.

Furthermore, functionalization can be extended to other parts of the molecule. For instance, modifications to the pyrazolone ring or the benzenesulfonic acid group of the coupling component could lead to novel analogues. Research in this area aims to develop dyes with improved performance characteristics, such as enhanced lightfastness or affinity for specific textile fibers. google.commdpi.com

Novel Catalytic Systems in the Production of this compound

Traditional azo dye synthesis often relies on stoichiometric amounts of reagents and can generate significant waste. The development of novel catalytic systems is a key area of research to improve the sustainability of the manufacturing process. While specific catalytic systems for this compound are not extensively documented in publicly available literature, general advancements in catalysis for azo dye synthesis are relevant.

For instance, the use of heterogeneous catalysts could simplify product purification and catalyst recovery. nih.gov Research into catalytic diazotization and azo coupling reactions aims to reduce the use of harsh acids and improve reaction efficiency. mdpi.com Furthermore, catalytic methods for the esterification step could offer milder reaction conditions and higher selectivity compared to traditional methods. acs.org The application of enzymatic catalysis is another promising avenue, offering high specificity and environmentally benign reaction conditions. acs.org

Principles of Sustainable Synthesis in this compound Manufacturing Processes

The principles of green chemistry are increasingly being applied to the synthesis of dyes to minimize their environmental impact. acs.org For this compound, this involves several potential strategies.

One key area is the reduction of waste generated during synthesis. This can be achieved through process optimization to maximize atom economy and the use of catalytic methods that allow for the recycling of reagents. acs.org The use of safer solvents is another important consideration. Traditional organic solvents can be replaced with more environmentally friendly alternatives, such as water or supercritical fluids.

Advanced Spectroscopic Characterization and Structural Elucidation of C.i. Acid Yellow 76

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for delineating the precise molecular structure of organic compounds like C.I. Acid Yellow 76. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and the chemical environment of each atom can be constructed. mdpi.com

¹³C NMR Spectroscopy: Similar to ¹H NMR, comprehensive experimental ¹³C NMR data for this compound is not available in the provided search results. However, based on its structure and data from analogous compounds, the ¹³C NMR spectrum would display a multitude of signals. acs.org Key resonances would include those for the carbonyl carbon of the pyrazolone (B3327878) ring (typically in the range of 160-180 ppm), carbons of the aromatic rings, and the methyl carbon. acs.orgresearchgate.net The carbon atoms attached to the sulfonate and sulfonyloxy groups would also have characteristic chemical shifts. The predicted ¹³C NMR spectrum for similar acid dyes shows a characteristic peak for the carbon bound to oxygen in the naphthol ring, which helps in identifying the tautomeric form of the dye. acs.org

Table 1: Predicted NMR Data for Key Functional Groups in this compound

| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.5 - 8.5 | 110 - 150 |

| Pyrazolone Methyl Protons | 2.0 - 2.5 | 15 - 25 |

Vibrational Spectroscopy (FTIR, Raman) for Bond Characterization and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and vibrational modes within a molecule. mdpi.com

FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by a series of absorption bands corresponding to the various functional groups present. Key expected peaks include:

S=O stretching: Strong bands in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ for the sulfonate and sulfonyloxy groups.

C=O stretching: A prominent band around 1650-1700 cm⁻¹ from the carbonyl group in the pyrazolone ring.

N=N stretching: A band in the 1400-1450 cm⁻¹ region, characteristic of the azo linkage. However, this can sometimes be weak in symmetrical azo compounds.

C-N and C-C stretching: Multiple bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the various bonds within the aromatic and heterocyclic rings.

Aromatic C-H stretching: Bands appearing above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The azo group (N=N), which may show a weak band in the IR spectrum, often exhibits a strong signal in the Raman spectrum, typically in the 1400-1450 cm⁻¹ range. acs.org Aromatic ring vibrations also give rise to strong Raman bands. acs.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| S=O (Sulfonate/Sulfonyloxy) | 1350-1400, 1150-1200 | - |

| C=O (Pyrazolone) | 1650-1700 | - |

| N=N (Azo) | 1400-1450 (often weak) | 1400-1450 (often strong) |

Mass Spectrometry (GC-MS, LC-MS) for Purity Assessment and Elucidation of Reaction Products

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity and identify byproducts from its synthesis. mdpi.com

LC-MS (Liquid Chromatography-Mass Spectrometry): Given the ionic and relatively non-volatile nature of this compound, LC-MS is the most suitable mass spectrometric technique for its analysis. LC would be used to separate the dye from any impurities or unreacted starting materials. irjet.net The separated components would then be introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization method for such compounds, and it would likely produce a prominent ion corresponding to the deprotonated molecule [M-Na]⁻ or the protonated molecule [M+H]⁺. uni.luresearchgate.net High-resolution mass spectrometry (HRMS) could be used to determine the exact mass of the molecule, further confirming its elemental formula.

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is generally not suitable for the direct analysis of this compound due to the dye's low volatility and thermal instability. madison-proceedings.com However, pyrolysis-GC-MS could be employed, where the dye is thermally degraded into smaller, more volatile fragments that can be separated by GC and identified by MS. researchgate.netscispace.com This can provide structural information about the parent molecule.

Purity Assessment: LC-MS is an excellent tool for assessing the purity of this compound. europa.eu The presence of other peaks in the chromatogram would indicate impurities, which could be identified by their mass spectra. This is crucial for quality control in industrial production.

Electronic Absorption and Emission Spectroscopy for Chromophore Analysis and Solvatochromic Behavior

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule, which are responsible for its color.

Electronic Absorption (UV-Vis) Spectroscopy: this compound, being a yellow dye, is expected to exhibit strong absorption in the blue-violet region of the visible spectrum. Azo dyes typically show a strong π→π* transition in the visible region, which is responsible for their intense color. vulcanchem.com For this compound, the maximum absorption wavelength (λmax) is anticipated to be in the range of 400-450 nm. vulcanchem.comaatbio.com The UV region of the spectrum would likely show additional absorption bands corresponding to electronic transitions within the aromatic rings.

Solvatochromic Behavior: The position and intensity of the absorption bands of this compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netresearchgate.net Studying the solvatochromic behavior can provide insights into the nature of the electronic ground and excited states of the molecule and its interactions with the solvent. nih.govd-nb.info For instance, a shift in λmax to longer wavelengths (bathochromic or red shift) with increasing solvent polarity would suggest that the excited state is more polar than the ground state.

Emission (Fluorescence) Spectroscopy: While many azo dyes are not strongly fluorescent, some exhibit weak to moderate fluorescence. The emission spectrum, if observable, would provide further information about the excited state of the molecule.

Table 3: Expected Electronic Spectral Data for this compound

| Technique | Expected Wavelength Range (nm) | Type of Transition |

|---|---|---|

| UV-Vis Absorption | 400 - 450 | π→π* (visible) |

| UV-Vis Absorption | 200 - 350 | π→π* (UV, aromatic) |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

For this compound, a single-crystal X-ray diffraction study would reveal:

Molecular Conformation: The precise spatial arrangement of the phenyl rings relative to the pyrazolone ring and the azo bridge.

Tautomeric Form: It would definitively establish whether the molecule exists in the azo or the hydrazone tautomeric form in the solid state. For many pyrazolone azo dyes, the hydrazone form is known to be more stable.

Intermolecular Interactions: The analysis would show how the molecules pack in the crystal lattice and would reveal any significant intermolecular interactions, such as hydrogen bonding (e.g., involving the sulfonate groups and any water of crystallization) and π-π stacking between the aromatic rings. These interactions are crucial for understanding the physical properties of the dye in the solid state.

While specific crystallographic data for this compound was not found in the search results, this technique remains the gold standard for unambiguous structural elucidation.

Table 4: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| 4-aminobenzenesulfonic acid |

| Nitrous acid |

| 3-methyl-1-phenyl-2-pyrazolin-5-one |

| C.I. Acid Yellow 23 |

| C.I. Acid Yellow 3 |

| Quinoline |

| C.I. Direct Yellow 22 |

| C.I. Solvent Yellow 33 |

| Palanil Yellow 3G |

| Disperse Yellow 54 |

| Disperse Yellow 64 |

| Ponceau 4R |

| New Coccine |

| Cochineal Red |

| C.I. Food Red No. 102 |

| 1,3-naphthalenedisulfonic acid, 7-hydroxy-8-[(4-sulfo-1-naphthalenyl) azo] trisodium (B8492382) salt |

| C.I. Acid Orange 3 |

| C.I. Acid Red 26 |

| Direct Blue 6 |

| Direct Black 38 |

| Direct Red 28 |

| Basic Red 9 |

| Basic Violet 14 |

| Disperse Blue 1 |

| Disperse Orange 11 |

| Disperse Yellow 3 |

| C.I. Acid Yellow 73 |

| D&C Yellow No. 8 |

| Acid Fuchsine |

| C.I. Acid Red 33 |

| D&C Red No. 33 |

| Allura Red AC |

| C.I. Food Red 17 |

| FD&C Red No. 40 |

| Amaranth |

| C.I. Food Red 9 |

| FD&C Red No. 2 |

| Azorubine/Carmoisine |

| C.I. Food Red 3 |

| Ext. D&C Red No. 10 |

| C.I. Acid Yellow 151 |

| C.I. Acid Yellow 49 |

| C.I. Acid Red 1 |

| C.I. Acid Black 1 |

| C.I. Acid Blue 113 |

| Basic Red 13 |

| Basic Red 18 |

| C.I. Acid Orange 67 |

| Methylene (B1212753) blue |

| Acid fuchsin |

| Alizarin |

Computational Chemistry and Theoretical Modeling of C.i. Acid Yellow 76

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential for elucidating the electronic structure and predicting the reactivity of dye molecules. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost in studying organic molecules. science.phmdpi.com

DFT calculations can determine the optimized geometry of C.I. Acid Yellow 76, providing the most stable three-dimensional arrangement of its atoms. From this optimized structure, a host of electronic properties can be calculated. Key among these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.orgmalayajournal.org The distribution of these orbitals across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attacks.

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. wuxibiology.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbitals. libretexts.orgdergipark.org.tr Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net For this compound, the energy gap would reveal its inherent stability and the likelihood of it participating in chemical reactions. dergipark.org.tr

Table 1: Exemplary Quantum Chemical Descriptors for this compound (Illustrative Data)

| Parameter | Description | Illustrative Value | Significance |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV | Indicates electron-donating capability. malayajournal.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV | Indicates electron-accepting capability. malayajournal.org |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.3 eV | Correlates with chemical reactivity and stability. malayajournal.orgwuxibiology.com |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar azo dyes.

Molecular Dynamics Simulations for Interfacial Interactions and Aggregation Phenomena

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly valuable for understanding how this compound behaves in solution and interacts with other materials, such as fibers or surfactants. researchgate.net MD simulations can model the complex processes of interfacial interactions and dye aggregation. aip.orgresearchgate.net

In these simulations, a system is constructed containing the dye molecules, solvent (typically water), and any other relevant components like a surface or surfactant molecules. acs.org The interactions between all atoms are governed by a set of parameters known as a force field (e.g., AMBER, CHARMM). nih.gov The simulation then calculates the trajectories of the molecules over a specific period, providing a virtual movie of molecular behavior.

This approach can shed light on the non-covalent interactions, such as van der Waals forces, electrostatic interactions, and hydrogen bonds, that drive the binding of the dye to a substrate. researchgate.net It can also be used to study aggregation, where dye molecules clump together in solution, a phenomenon that can affect dyeing performance. cirad.frnih.govacs.org By analyzing the simulation results, researchers can calculate binding free energies and identify the key amino acid residues or functional groups involved in the interaction. researchgate.netnih.gov

Chemoinformatic Approaches to Structure-Property Relationships of Acid Yellow 76 Derivatives

Chemoinformatics applies computational and informational techniques to a wide range of chemical problems. liverpool.ac.uk One of its most powerful applications is in the development of Quantitative Structure-Property Relationship (QSPR) models. liverpool.ac.uk These models aim to find a mathematical relationship between the chemical structure of a molecule and a specific property of interest.

For this compound, a QSPR study would involve creating a dataset of various derivatives by making systematic modifications to its core structure. For each derivative, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.

Using statistical methods or machine learning algorithms, a model is then trained to correlate these descriptors with an experimentally measured property, such as color intensity, lightfastness, or binding affinity. acs.org Once a reliable QSPR model is established, it can be used to predict the properties of new, hypothetical derivatives of Acid Yellow 76 without the need for their synthesis and experimental testing, thereby accelerating the design of new dyes with improved performance.

Predictive Modeling of Spectroscopic Signatures and Molecular Conformations

Computational modeling can accurately predict the spectroscopic signatures and stable conformations of this compound. Predicting the three-dimensional shape, or conformation, of a molecule is crucial as it directly influences its physical and chemical properties. nih.gov Computational methods can explore the potential energy surface of the molecule to identify its most stable, low-energy conformations. researchgate.net

Furthermore, theoretical methods can predict various types of spectra. For instance, Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the UV-visible absorption spectrum of organic dyes. researchgate.net This calculation involves determining the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. mdpi.com The predicted spectrum can be compared with experimental data to confirm the molecular structure or to understand the origin of its color. biorxiv.org These predictive models are invaluable for identifying unknown compounds and for designing new dyes with specific desired colors. uic.edunih.gov

Table 2: List of Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| 4-Aminophenol (B1666318) | |

| 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid |

Environmental Chemistry and Mechanistic Degradation Studies of C.i. Acid Yellow 76

Advanced Oxidation Processes (AOPs) for C.I. Acid Yellow 76 Abatement

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). pjoes.com With an oxidation potential of +2.80 V, the hydroxyl radical is a powerful, non-selective oxidant capable of degrading a wide range of recalcitrant organic pollutants, including azo dyes, into simpler, less harmful compounds, and ultimately, CO2 and water. pjoes.comresearchgate.net

The Fenton process is a homogeneous catalytic oxidation system that generates hydroxyl radicals from the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under acidic conditions. pjoes.comresearchgate.net The photo-Fenton process enhances this reaction through the use of UV or visible light, which facilitates the photoreduction of ferric ions (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals.

Mechanism and Kinetics: The core of the Fenton reaction is the generation of hydroxyl radicals as shown in the equation below: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

In the photo-Fenton system, the application of light (hν) accelerates the process primarily through the regeneration of Fe²⁺: Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

Studies on the degradation of the analogous dye C.I. Acid Yellow 23 (AY23) show that the process is highly dependent on several operational parameters. researchgate.netscielo.org.za The optimal pH for both Fenton and photo-Fenton systems is consistently reported to be around 3. researchgate.netscielo.org.za At higher pH values, iron precipitates as ferric hydroxide (B78521) (Fe(OH)₃), reducing the availability of the catalyst and inhibiting radical generation. scielo.org.za The concentrations of both Fe²⁺ and H₂O₂ are crucial; an excess of either can lead to scavenging effects, where they react with the hydroxyl radicals, reducing the process efficiency. rsc.org

Research on AY23 demonstrated that the photo-Fenton process achieves significantly higher degradation rates than the conventional Fenton process. researchgate.net Under optimal conditions, the photo-Fenton reaction led to 90% degradation of the aromatic content of AY23 within approximately 10 minutes. researchgate.net The degradation kinetics for azo dyes in Fenton systems are often described by pseudo-first-order or pseudo-second-order models. scielo.org.zascirp.org

| Parameter | Optimal Value/Range | Process | Significance |

|---|---|---|---|

| pH | ~3.0 | Fenton & Photo-Fenton | Maximizes catalyst (Fe²⁺) availability and •OH generation. |

| [Fe²⁺] | 0.05 - 5.0 mM | Fenton & Photo-Fenton | Catalyst for H₂O₂ decomposition; excess can scavenge •OH. |

| [H₂O₂] | 10 - 16 mM | Fenton & Photo-Fenton | Source of •OH; excess can act as a scavenger. |

| Light Source | UV/Solar | Photo-Fenton | Enhances Fe²⁺ regeneration and generates additional •OH. |

Ozonation (O₃) is another powerful AOP used for dye degradation. Ozone can react with organic pollutants through two primary pathways: direct molecular ozone attack or indirect reaction with hydroxyl radicals generated from ozone decomposition in water, particularly at alkaline pH. rsc.orgmdpi.com Photo-ozonation, the combination of ozone with UV light, enhances the generation of hydroxyl radicals, often leading to faster and more complete mineralization.

Pathways and Efficiency: The efficiency of ozonation is highly pH-dependent. rsc.org

Acidic Conditions (pH < 4): Direct ozonation dominates. Ozone selectively attacks electron-rich moieties in the dye molecule, such as the azo bond and aromatic rings. rsc.org

Alkaline Conditions (pH > 9): Indirect oxidation via hydroxyl radicals becomes the primary pathway. Ozone decomposes to form •OH, leading to a less selective but more powerful oxidation. rsc.org

For azo dyes, ozonation typically leads to rapid decolorization due to the cleavage of the –N=N– bond. mdpi.com However, complete mineralization of the resulting aromatic intermediates can be slow. Combining ozonation with UV light (photo-ozonation) or hydrogen peroxide (peroxone process) can accelerate the degradation by increasing the yield of hydroxyl radicals. mdpi.com Studies on various azo dyes show that ozonation can achieve over 90% decolorization within minutes. rsc.orgmdpi.com However, the efficiency of combined processes like O₃/UV can vary depending on the specific dye structure. For instance, in one study on C.I. Acid Yellow 11, the combined O₃/UV process showed a slightly lower decolorization efficiency than ozonation alone, suggesting that process optimization is highly specific to the target compound. researchgate.net

Electrochemical methods, particularly electrocoagulation (EC), offer an effective alternative for treating dye-laden wastewater. Electrocoagulation utilizes sacrificial anodes, typically made of iron (Fe) or aluminum (Al), which corrode to release metal ions into the solution upon the application of an electric current. bioline.org.brresearchgate.net

Principles and Optimization: The mechanism involves several simultaneous processes:

Anode Dissolution: Iron anodes oxidize to release ferrous ions (Fe²⁺). Fe(s) → Fe²⁺(aq) + 2e⁻

Cathode Reaction: Water is reduced at the cathode, producing hydrogen gas and hydroxide ions (OH⁻). 2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq)

Coagulant Formation: The released Fe²⁺ ions and generated OH⁻ ions react in the bulk solution to form various monomeric and polymeric iron hydroxide species, including ferric hydroxide (Fe(OH)₃). These species act as coagulants. researchgate.net

Pollutant Removal: The dye molecules are removed from the solution through adsorption onto the surface of the iron hydroxide flocs and subsequent precipitation. bioline.org.brresearchgate.net

The efficiency of electrocoagulation is influenced by parameters such as current density, pH, electrolyte concentration, and electrolysis time. bioline.org.brmedcraveonline.com Research on C.I. Acid Yellow 36, a structurally related dye, showed that color removal of 83% was achieved in 6 minutes. bioline.org.br The optimal pH was found to be in the neutral to slightly alkaline range (7-9), which favors the formation of Fe(OH)₃ flocs. bioline.org.br Increasing current density generally enhances removal efficiency by increasing the rate of anode dissolution and floc generation, but it also increases energy consumption. bioline.org.brmedcraveonline.com

| Parameter | Value | Effect on Efficiency |

|---|---|---|

| Current Density | 127.8 A/m² | Higher density increases ion production and floc formation. |

| Initial pH | 7.0 - 9.0 | Optimal range for Fe(OH)₃ floc formation and precipitation. |

| Electrolysis Time | ~6 minutes | Sufficient time for flocculation and removal. |

| Electrolyte (NaCl) | 8 g/L | Increases solution conductivity, reducing energy consumption. |

Heterogeneous photocatalysis employs a semiconductor material, most commonly titanium dioxide (TiO₂), which, upon irradiation with light of sufficient energy (e.g., UV-A), generates reactive species that degrade pollutants. qut.edu.aunih.gov

Mechanism: The process is initiated when a photon with energy greater than or equal to the band gap of TiO₂ (3.2 eV for anatase) is absorbed, creating an electron-hole pair (e⁻/h⁺) on the catalyst surface. nih.gov TiO₂ + hν → e⁻ + h⁺

The generated holes (h⁺) are powerful oxidants and can react with water or hydroxide ions adsorbed on the TiO₂ surface to produce highly reactive hydroxyl radicals (•OH). acs.org The electrons (e⁻) can react with dissolved oxygen to form superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species. acs.org These radicals then attack the this compound molecule, breaking the azo bond and degrading the aromatic rings. nih.govacs.org

The efficiency of TiO₂ photocatalysis is affected by catalyst loading, pH, and initial dye concentration. qut.edu.aucerist.dz Studies on C.I. Acid Yellow 23 have shown that the degradation rate increases with catalyst concentration up to an optimal point, beyond which light scattering effects reduce efficiency. cerist.dzbibliotekanauki.pl The pH of the solution affects the surface charge of TiO₂ and the dye molecule, influencing adsorption and, consequently, the degradation rate. For anionic dyes like Acid Yellow 76, a lower pH (acidic) is generally favorable as it leads to a positively charged TiO₂ surface, promoting adsorption of the negatively charged dye molecules. bibliotekanauki.pl

Electrochemical Degradation Mechanisms (e.g., Electrocoagulation Principles and Optimization)

Biodegradation Pathways and Microbial Metabolites of this compound

Biodegradation offers an environmentally friendly and cost-effective approach for treating azo dye effluents. The process typically requires a combination of anaerobic and aerobic conditions for complete mineralization. wur.nlresearchgate.net

The crucial first step in the biodegradation of azo dyes is the reductive cleavage of the azo (–N=N–) bond. tandfonline.comnih.gov This reaction is catalyzed by enzymes called azoreductases, which are produced by a wide variety of microorganisms, including bacteria and fungi, under anaerobic or anoxic conditions. researchgate.netmdpi.com

Mechanism: Azoreductases transfer electrons from an electron donor (like NADH or FADH₂) to the azo bond, which acts as the terminal electron acceptor. nih.govmdpi.com This reductive cleavage breaks the chromophore, resulting in decolorization of the dye and the formation of two or more, often colorless, aromatic amines. tandfonline.comwur.nl The presence of oxygen inhibits this process as it competes with the azo dye for the reducing equivalents. mdpi.com

For this compound, the enzymatic cleavage of the azo linkage is expected to break the molecule into two primary aromatic amine metabolites:

4-aminobenzenesulfonic acid (sulfanilic acid)

An amino-pyrazolone derivative , specifically 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one.

While the initial reductive step results in decolorization, the resulting aromatic amines can be more toxic and carcinogenic than the parent dye molecule. tandfonline.comnih.gov These amines are generally resistant to further degradation under anaerobic conditions and require a subsequent aerobic treatment step. tandfonline.comwur.nl In the presence of oxygen, specialized bacteria can utilize different enzymes, such as oxygenases, to open the aromatic rings of these amines, leading to their complete mineralization into CO₂, H₂O, and inorganic ions. tandfonline.com

Bioreactor Configurations and Microbial Community Dynamics

The biological degradation of azo dyes like this compound is a promising and eco-friendly approach. Various bioreactor configurations are employed to enhance the efficiency of microbial decolorization and degradation. These systems are designed to create optimal conditions for microbial consortia to thrive and metabolize the dye molecules.

Commonly utilized bioreactor types for treating dye-laden wastewater include Membrane Bioreactors (MBRs), fixed-bed bioreactors, and upflow packed-bed bioreactors. MBRs, for instance, have demonstrated high efficiency in removing chemical oxygen demand (COD), with some studies reporting over 90% removal for textile wastewater. researchgate.net Anaerobic MBRs (AnMBRs) are particularly effective for azo dye treatment, as the initial cleavage of the azo bond occurs under anaerobic conditions. In combined anaerobic-aerobic processes, the anaerobic stage breaks down the complex dye into intermediate aromatic amines, which are then mineralized in the subsequent aerobic stage. researchgate.net

The microbial community within these bioreactors is dynamic and adapts to the specific dye being treated. The structure of the azo dye exerts a selective pressure on the microbial population, leading to the enrichment of specific microorganisms capable of its degradation. mdpi.com Studies on the biodegradation of various azo dyes have revealed that the dominant bacterial phyla in the microbial consortia are often Proteobacteria, Firmicutes, and Bacteroidetes. mdpi.commdpi.com For example, in the degradation of other acid dyes, genera such as Bacillus, Lysinibacillus, and Sphingomonas have been identified as key players in the decolorization process. hilarispublisher.com The synergistic metabolic activities within these complex microbial communities are crucial for the complete breakdown of the dye molecules. mdpi.com While specific studies on the microbial community dynamics during the degradation of this compound are limited, it is anticipated that a similar consortium of bacteria would be involved, working in concert to first reduce the azo linkage and then degrade the resulting aromatic intermediates.

Adsorption Mechanisms of this compound onto Engineered Sorbents

Adsorption is a widely used physicochemical treatment method for removing dyes from wastewater due to its efficiency, cost-effectiveness, and operational simplicity. rsc.org The process involves the mass transfer of the dye molecules from the liquid phase to the surface of a solid adsorbent. For anionic dyes like this compound, which possesses sulfonate groups, the surface chemistry of the adsorbent is a critical factor in achieving high removal efficiency.

Engineered sorbents, such as modified clays, activated carbons, and layered double hydroxides (LDHs), are being developed to enhance the adsorption capacity for specific dyes. These materials offer high surface areas, tunable surface chemistries, and specific functional groups that promote the binding of dye molecules. rsc.orgrsc.org

A study on the removal of this compound utilized MgZnAl layered triple hydroxide (LTH) nanoplates as an efficient adsorbent. researchgate.net The effectiveness of such adsorbents is influenced by several factors, including the pH of the solution, the adsorbent dosage, and the temperature.

The binding of this compound to an engineered sorbent is primarily governed by the interactions between the functional groups on the dye molecule and the surface of the adsorbent. As an anionic dye, this compound carries a negative charge in aqueous solutions due to the dissociation of its sodium sulfonate groups. vulcanchem.com Consequently, adsorbents with a positively charged surface at a given pH are expected to exhibit a strong binding affinity for this dye through electrostatic attraction.

The surface chemistry of the adsorbent, including the presence of specific functional groups and its point of zero charge (pHPZC), plays a pivotal role. For instance, in acidic conditions (pH < pHPZC), the surface of many mineral-based adsorbents becomes protonated, acquiring a net positive charge that facilitates the adsorption of anionic dyes. rsc.org

The binding affinity can be influenced by several types of interactions:

Electrostatic Interactions: This is often the primary mechanism for the adsorption of anionic dyes onto positively charged surfaces. rsc.org

Hydrogen Bonding: The nitrogen and oxygen atoms in the this compound molecule can act as hydrogen bond acceptors, forming bonds with hydroxyl or other proton-donating groups on the adsorbent surface.

Studies on adsorbents like MgZnAl LTH have shown high efficiency for the removal of Acid Yellow 76, which can be attributed to the positively charged layers of the LDH structure that effectively bind the anionic dye molecules. researchgate.netresearchgate.net The affinity of the dye for the adsorbent surface is a measure of the strength of these interactions and is a key parameter in determining the adsorbent's performance.

To understand the dynamics of the adsorption of this compound, kinetic and equilibrium models are applied to experimental data. These models provide valuable insights into the adsorption mechanism, the rate of dye uptake, and the maximum adsorption capacity of the sorbent.

Kinetic Modeling describes the rate at which the dye is removed from the solution. The pseudo-first-order and pseudo-second-order models are commonly used to analyze adsorption kinetics. The pseudo-second-order model, in particular, often provides a better fit for the adsorption of dyes, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. koreascience.krscientiaplena.org.br For the adsorption of Acid Yellow 76 on MgZnAl LTH, the process was found to follow pseudo-second-order kinetics. researchgate.net

Equilibrium Modeling describes the distribution of the dye between the liquid and solid phases at equilibrium. The Langmuir and Freundlich isotherm models are widely used for this purpose. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. koreascience.kr The Freundlich model is an empirical equation that describes adsorption on a heterogeneous surface. koreascience.kr In the case of Acid Yellow 76 adsorption on MgZnAl LTH, the equilibrium data were analyzed using the Langmuir, Freundlich, and Temkin isotherm models. researchgate.netresearchgate.net

| Adsorbent | Dye | Kinetic Model | Rate Constant | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|---|

| MgZnAl LTH | Acid Yellow 76 | Pseudo-second-order | Data not specified | Data not specified | researchgate.net |

| Smectite Clay | Reactive Yellow BF | Pseudo-second-order | Not specified | 0.999 | scientiaplena.org.br |

| Bagasse Fly Ash | Congo Red | Pseudo-second-order | Not specified | Well-described | koreascience.kr |

| Adsorbent | Dye | Isotherm Model | Model Parameters | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|---|

| MgZnAl LTH | Acid Yellow 76 | Langmuir, Freundlich, Temkin | Data not specified | Data not specified | researchgate.netresearchgate.net |

| Aminosilane Modified Silica | Acid Orange 7 | Langmuir | Q₀ = 5.3 mg/g | 0.999 | researchgate.net |

| Activated Carbon | Acid Yellow 36 | Langmuir | Q₀ = 14.7 mg/g | Not specified | researchgate.net |

Surface Chemistry and Binding Affinity Studies

Comprehensive Analysis of Degradation Byproducts and Mineralization Pathways

The complete degradation, or mineralization, of this compound into simpler, non-toxic compounds such as carbon dioxide, water, and inorganic ions is the ultimate goal of any remediation process. The degradation process typically proceeds through the formation of various intermediate byproducts. Identifying these byproducts is crucial for assessing the detoxification efficiency of the treatment method and for elucidating the degradation pathway.

For azo dyes, the initial step in biodegradation under anaerobic conditions is the reductive cleavage of the azo bond (–N=N–), which is responsible for the dye's color. This cleavage results in the formation of colorless aromatic amines. While the decolorization is achieved at this stage, the resulting aromatic amines can be more toxic than the parent dye molecule.

The breakdown of this compound would likely yield sulfanilic acid and other aminophenol and pyrazolone (B3327878) derivatives. For example, the degradation of C.I. Reactive Orange 16 was found to produce intermediates such as 6-Acetylamino-3-amino-naphthalene-2-sulfonic acid and phthalic acid. researchgate.net Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the separation and identification of these degradation intermediates. researchgate.netresearchgate.net

The subsequent aerobic degradation of these aromatic amines is necessary for complete mineralization. This aerobic stage involves the opening of the aromatic rings by microbial enzymes like dioxygenases, leading to the formation of aliphatic compounds that can then be utilized by microorganisms as carbon and energy sources, eventually leading to their conversion to CO₂, H₂O, and inorganic salts.

Advanced Applications and Interactions of C.i. Acid Yellow 76 with Complex Chemical Systems

Molecular Interactions of C.I. Acid Yellow 76 with Polymeric and Proteinaceous Substrates (e.g., Wool, Silk, Nylon)

This compound, an anionic monoazo dye, is primarily used for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon. nih.govworlddyevariety.com The affinity between the dye and these substrates is governed by a combination of electrostatic interactions, hydrogen bonds, and van der Waals forces. mdpi.comresearchgate.net

The dyeing process typically occurs in an acidic medium. nih.gov The acid protonates the amino groups (–NH2) present in the protein and polyamide fibers, creating cationic sites (–NH3+). mdpi.comresearchgate.net this compound, which contains anionic sulfonate groups (–SO3-), is then attracted to these positively charged sites, forming strong ionic bonds. nih.govmdpi.com This electrostatic attraction is the primary driving force for the dye's substantivity to these fibers. researchgate.net The molecular size of the acid dye also plays a role in its migration and leveling properties during the dyeing process. researchgate.net

The number of available cationic sites on the fiber influences the dye uptake. Wool, with a higher content of amino groups compared to silk and nylon, generally exhibits a higher saturation value for acid dyes. researchgate.net Experimental studies have confirmed this, showing a higher equilibrium uptake of acid dyes on wool compared to silk and nylon under similar conditions. researchgate.net

Thermodynamics and Kinetics of Dye-Fiber Adsorption

The adsorption of acid dyes onto fibers like wool is a complex process influenced by factors such as temperature, pH, and dye concentration. nih.gov Thermodynamic and kinetic studies provide insights into the spontaneity, heat changes, and rate of the dyeing process.

Thermodynamics:

The thermodynamic parameters of dyeing, including standard affinity (Δμ°), enthalpy change (ΔH°), and entropy change (ΔS°), quantify the dye-fiber interaction at equilibrium. hilarispublisher.com

Standard Affinity (Δμ°): This parameter indicates the tendency of the dye to move from the solution to the fiber. A more negative value signifies a higher affinity. hilarispublisher.com Studies on acid dyes with wool have shown that the standard affinity is influenced by the specific wool fiber morphology. nih.gov

Enthalpy Change (ΔH°): This represents the heat of dyeing. A negative ΔH° indicates an exothermic process, where heat is released during adsorption, while a positive ΔH° signifies an endothermic process. hilarispublisher.comalhikmah.edu.ng For some acid dye-fiber systems, the process is found to be exothermic. hilarispublisher.com

Entropy Change (ΔS°): This parameter reflects the change in the degree of disorder of the dye molecules during dyeing. hilarispublisher.com The immobilization of dye molecules onto the fiber surface typically leads to a decrease in entropy.

Adsorption isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium distribution of the dye between the fiber and the dye bath. hilarispublisher.comscirp.org The Langmuir model often applies to systems where a monolayer of dye forms on the fiber surface, while the Freundlich model is suitable for heterogeneous surfaces. scirp.orgacs.org Studies on various acid dyes have shown that the adsorption can fit either the Langmuir, Freundlich, or a mixed model depending on the specific dye-fiber system. nih.govhilarispublisher.comacs.org

Kinetics:

The kinetics of dyeing describes the rate at which the dye is adsorbed by the fiber. Several models are used to analyze the dyeing process, including pseudo-first-order and pseudo-second-order kinetic models. nih.govacs.org

Pseudo-first-order model: Assumes that the rate of adsorption is proportional to the number of available sites on the adsorbent.

Pseudo-second-order model: Suggests that the rate-limiting step is chemisorption, involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. nih.govacs.org

Numerous studies on the adsorption of acid dyes onto wool and other fibers have found that the pseudo-second-order model provides a better fit for the experimental data, indicating that chemisorption is the rate-controlling step. nih.govacs.orgscirp.org The rate of dyeing is also influenced by the diffusion of the dye molecules into the fiber, which can be a multi-step process. slideshare.net

Interactive Data Table: Thermodynamic and Kinetic Models for Dye Adsorption

| Model Type | Model Name | Description | Applicability to this compound System |

| Isotherm | Langmuir | Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. hilarispublisher.comscirp.org | Often used to model acid dye adsorption on protein fibers. nih.govhilarispublisher.com |

| Freundlich | Describes multilayer adsorption onto a heterogeneous surface with a non-uniform distribution of adsorption heat. scirp.orgacs.org | Also applicable to acid dye adsorption, particularly on heterogeneous materials. scirp.orgnih.gov | |

| Kinetic | Pseudo-first-order | Adsorption rate is proportional to the number of unoccupied sites. nih.gov | Less commonly provides the best fit for acid dye kinetics. nih.gov |

| Pseudo-second-order | Adsorption rate is dependent on the square of the number of unoccupied sites, suggesting chemisorption is rate-limiting. nih.govacs.org | Frequently provides the best fit for acid dye adsorption on wool and nylon. nih.govacs.orgscirp.org |

Mechanisms of Dye Fixation and Colorfastness at the Molecular Level

The fixation of this compound onto protein and polyamide fibers is primarily achieved through the formation of strong ionic bonds between the anionic sulfonate groups of the dye and the protonated amino groups of the fiber. nih.govmdpi.com This process is enhanced by an acidic pH, which increases the number of cationic sites on the fiber. mdpi.com

Hydrogen Bonding: Hydrogen bonds can form between the hydroxyl and amide groups of the dye and the corresponding groups in the fiber. mdpi.com

Van der Waals Forces: These non-specific attractive forces also play a role in the dye-fiber interaction, particularly for larger dye molecules. researchgate.net

Colorfastness refers to the resistance of the dyed material to fading or color change when exposed to various environmental factors such as light, washing, and perspiration. worlddyevariety.com The strength and number of the bonds between the dye and the fiber are crucial for good colorfastness. The molecular structure of the dye and the morphology of the fiber also play significant roles. researchgate.net For instance, metal-complex acid dyes, which form coordinate bonds with the fiber, generally exhibit higher fastness properties compared to non-metallized acid dyes. samipubco.com

The dyeing mechanism for reactive dyes, another class of anionic dyes, involves the formation of covalent bonds with the fiber, resulting in very high wash fastness. scribd.commdpi.com While this compound is not a reactive dye, understanding these different fixation mechanisms provides a broader context for dye-fiber interactions.

This compound in Functional Material Development (e.g., Sensor Development, Optoelectronic Applications)

While the primary application of this compound is in textile dyeing, its chemical and photophysical properties make it a candidate for use in the development of functional materials. Research has explored the incorporation of organic dyes, including this compound, into various advanced materials.

One notable application is in the creation of electrophoretic ink (E-ink) nanoparticles for image displays. buap.mx In a study, this compound was encapsulated within polystyrene-co-4-vinylpyridine nanoparticles. buap.mx These charged colored nanoparticles can be moved by an applied voltage, enabling their use in low-power, high-contrast displays for applications like e-books. buap.mx The size and surface charge of these ink particles can be controlled, which is crucial for the performance of the electrophoretic display. buap.mx

The use of azo dyes in the development of materials for optoelectronics and photonics is an active area of research. researchgate.net The chromophoric properties of these dyes, which are responsible for their color, are linked to their extended conjugated systems. vulcanchem.com These systems can be tailored to absorb light at specific wavelengths, a property that is valuable for applications such as optical sensors and nonlinear optics.

Spectroscopic Investigations of this compound in Complex Media and Confined Environments

Spectroscopic techniques are essential for characterizing the behavior of dyes like this compound in different chemical environments. UV-visible absorption spectroscopy is a primary tool for studying the chromophoric properties of the dye. The absorption spectrum of this compound, typical for an azo dye, shows a peak in the yellow region of the visible spectrum (around 400-500 nm). vulcanchem.com

The interaction of the dye with its surroundings, such as solvents or the internal environment of a polymer, can lead to changes in its spectroscopic properties. This phenomenon, known as solvatochromism, can provide insights into the nature of the dye's local environment.

In complex media, such as within a polymer matrix or encapsulated in nanoparticles, the dye molecules are in a confined environment. This confinement can affect the dye's photophysical properties, including its absorption and emission spectra, as well as its photostability. mdpi.com For instance, the kinetic curves of dye degradation under irradiation can have a complex shape, indicating different stages of the process. mdpi.com

Interaction with Nanomaterials and Surface-Enhanced Spectroscopic Studies

The interaction of this compound with nanomaterials is a growing area of interest, driven by the potential to create novel functional materials and sensing platforms.

Studies have shown that dyes can be adsorbed onto the surface of various nanomaterials, including layered triple hydroxides and nanoparticles of titanium dioxide or silver. researchgate.netresearchgate.net The adsorption mechanism can involve electrostatic interactions, with the surface charge of the nanoparticle playing a key role. For example, in acidic conditions, the surface of TiO2 nanoparticles can become positively charged, favoring the adsorption of anionic dyes like this compound. researchgate.net

The interaction with nanomaterials can also be leveraged for applications in catalysis and remediation. For example, copper nanoparticles have been investigated for the catalytic reduction of dyes. tandfonline.com Furthermore, the photocatalytic degradation of azo dyes using semiconductor nanoparticles like TiO2 is a well-studied process for wastewater treatment. researchgate.net

Surface-enhanced spectroscopy techniques, such as surface-enhanced Raman spectroscopy (SERS), can provide detailed information about the interaction of dye molecules with nanostructured metal surfaces. While specific SERS studies on this compound are not widely reported in the provided search results, the technique is a powerful tool for probing the vibrational modes of adsorbed molecules and can offer insights into the orientation and binding of the dye on the nanoparticle surface.

Q & A

Q. What are the optimal synthetic pathways for C.I. Acid Yellow 76 to ensure high purity and yield?

To achieve high purity (>95%), researchers should employ controlled diazo-coupling reactions under acidic conditions, using precise stoichiometric ratios of intermediates (e.g., 4-aminobenzenesulfonic acid and 1-phenyl-3-methylpyrazolone derivatives). Post-synthesis purification via recrystallization in ethanol-water mixtures and characterization using HPLC (High-Performance Liquid Chromatography) is critical. Ensure reproducibility by documenting reaction parameters (temperature: 0–5°C, pH: 2–3) and validating purity via UV-Vis spectroscopy (λmax ~420 nm) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Combine NMR (¹H and ¹³C) to confirm aromatic proton environments and sulfonic acid groups, FTIR for functional group analysis (e.g., S=O stretching at 1150–1250 cm⁻¹), and mass spectrometry (ESI-MS) to verify molecular ion peaks (theoretical m/z: 715.6 for C36H23N5Na2O6S2). Cross-reference spectral data with computational simulations (DFT-based) to resolve ambiguities in tautomeric forms .

Q. How can researchers standardize protocols for assessing the dye’s solubility in aqueous and organic solvents?

Use gravimetric analysis: dissolve 0.1 g of dye in 100 mL of solvent (e.g., water, ethanol, DMF) under controlled agitation (500 rpm) and temperature (25°C). Filter undissolved particles via 0.45 µm membranes, then evaporate the filtrate to determine solubility (g/L). Validate results with triplicate trials and report uncertainties (±5%) due to hygroscopicity or impurities .

Advanced Research Questions

Q. How to resolve contradictions in reported photodegradation rates of this compound under UV exposure?

Discrepancies often arise from variations in light intensity (e.g., 254 nm vs. 365 nm), dye concentration (10–100 ppm), and matrix effects (presence of TiO2 catalysts or organic matter). Design controlled experiments using a solar simulator with calibrated radiometers. Employ LC-MS to identify degradation byproducts (e.g., sulfonated aromatic fragments) and quantify kinetics via pseudo-first-order models. Address outliers by comparing experimental setups with prior studies (e.g., pH, oxygen levels) .

Q. What methodologies are recommended for studying the adsorption dynamics of this compound onto cellulose-based substrates?

Use quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) to monitor real-time adsorption at varying pH (2–10) and ionic strengths (0.01–0.1 M NaCl). Fit data to Langmuir/Freundlich isotherms to determine binding capacity (qmax) and affinity constants. Characterize substrate-dye interactions via XPS (X-ray Photoelectron Spectroscopy) to identify sulfonic acid group interactions with hydroxyl sites on cellulose .

Q. How should researchers design toxicity assays to evaluate the environmental impact of this compound in aquatic ecosystems?

Conduct acute/chronic toxicity tests using Daphnia magna or Danio rerio (zebrafish) at environmentally relevant concentrations (1–10 mg/L). Measure LC50/EC50 values with 95% confidence intervals and assess bioaccumulation potential via octanol-water partition coefficients (log Kow). Include positive controls (e.g., potassium dichromate) and validate results against OECD/EPA guidelines. Analyze metabolite toxicity using in silico tools like ECOSAR .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., varying thermal stability reports), systematically compare experimental conditions (e.g., TGA heating rates: 10°C/min vs. 20°C/min) and sample purity. Use error propagation models to quantify measurement uncertainties .

- Reproducibility : Adhere to the Beilstein Journal’s guidelines for detailed experimental sections, including reagent grades, instrument calibration data, and raw data archiving in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.